1-Vinyltriazole

Descripción general

Descripción

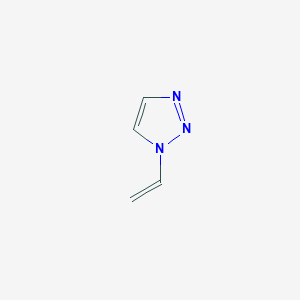

1-Vinyltriazole is a compound that contains a triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms . It’s used in the preparation of poly (1-vinyl-1,2,4-triazole) and its copolymers .

Synthesis Analysis

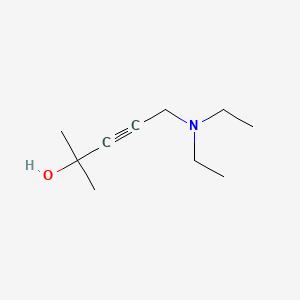

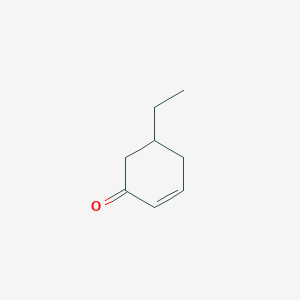

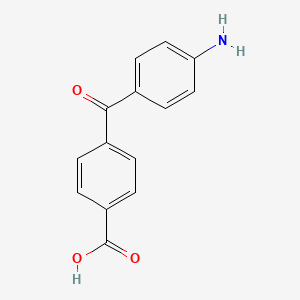

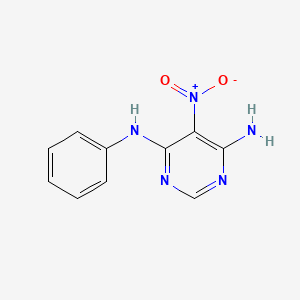

1-Vinyltriazole can be synthesized through a green route involving alkynes and triazoles promoted by an inorganic base under transition metal-free conditions . This method shows great catalytic activity for the anti-Markovnikov stereoselective hydroamination of alkynes .

Molecular Structure Analysis

The molecular structure of 1-Vinyltriazole consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The empirical formula is C4H5N3 .

Chemical Reactions Analysis

1-Vinyltriazole displays strong adsorption on gold surfaces. The monomer binds to the metal surface via heterocyclic pyridine-like nitrogen .

Physical And Chemical Properties Analysis

1-Vinyltriazole is a liquid with a refractive index of n20/D 1.511 and a density of 1.099 g/mL at 20 °C . It has a molecular weight of 95.10 .

Aplicaciones Científicas De Investigación

Anhydrous Proton Conductivity

Poly(1,2,4-vinyltriazole) (PVTr) and its copolymers have shown significant solubility improvements and proton conductivity in phosphoric acid doped membranes. This property is crucial for applications in fuel cells and other electrochemical devices (Pu, Ye, & Wan, 2007).

Polymer Modification

1-Vinyltriazole has been used for the modification of polyvinyl chloride, resulting in copolymers with reactive vinyltriazole units. These materials exhibit unique electrical, physical, catalytic, and sorption properties, expanding their potential applications (Ermakova et al., 2017).

Nanoparticle Synthesis

The synthesis of poly(1-vinyltriazole)-grafted iron oxide nanoparticles has been reported, where these nanoparticles exhibited superparamagnetic characteristics. This property is valuable in various fields, including magnetic resonance imaging (MRI) and targeted drug delivery (Deligöz et al., 2012).

Synthesis of Polymerizable Vinyltriazoles

Developing efficient, scalable processes for preparing vinyl-1,2,3-triazoles enhances the utility of these compounds in industrial applications. This approach is crucial for creating materials with specific properties (Praud, Bootzeek, & Blache, 2013).

Sorption of Noble Metals

Copolymers of 1-vinyl-1,2,4-triazole with acrylonitrile have been shown to possess sorption activity for noble metal ions. This property is particularly relevant in the field of metal recovery and purification (Ermakova et al., 2012).

Proton Conductivity in Polymer Electrolyte Membranes

1-Vinyltriazole has been utilized to enhance proton conductivity in polymer electrolyte membranes. These membranes are critical components in fuel cells, particularly for operations at intermediate temperatures (Zhou et al., 2005).

Electrochemical Applications

The electrochemical reduction of N-vinylazoles, including 1-vinyltriazole, has been studied, revealing insights into the reduction mechanisms. This research is significant for understanding the electrochemical behavior of these compounds (Lopyrev et al., 1986).

Nanoparticle Formation in Radiation Chemistry

The radiational chemical production of silver nanoparticles in poly(vinyltriazole) suspensions has been explored. This method is promising for creating antibacterial materials (Zharikov et al., 2020).

Safety And Hazards

Direcciones Futuras

1-Vinyltriazole shows great application potential in the production of polymerizable functional materials and polymer materials . It’s used in the preparation of poly (1-vinyl-1,2,4-triazole) and its copolymers, which have been reported to increase the equilibrium water content and endow hydrogels with anti-bacterial and anti-inflammatory abilities .

Propiedades

IUPAC Name |

1-ethenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-2-7-4-3-5-6-7/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVBQSUFWURSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461835 | |

| Record name | 1-vinyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Vinyltriazole | |

CAS RN |

41917-22-0 | |

| Record name | 1-vinyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,8-Dibromo-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B1655690.png)